3-Amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol

Catalog No.
S812164
CAS No.
1447964-63-7
M.F
C10H12F3NO
M. Wt
219.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol

CAS Number

1447964-63-7

Product Name

3-Amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol

IUPAC Name

3-amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol

Molecular Formula

C10H12F3NO

Molecular Weight

219.2 g/mol

InChI

InChI=1S/C10H12F3NO/c11-10(12,13)8-4-2-1-3-7(8)9(15)5-6-14/h1-4,9,15H,5-6,14H2

InChI Key

NACIGKCJLIVJFF-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(CCN)O)C(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C(CCN)O)C(F)(F)F

Agrochemical and Pharmaceutical Industries

Specific Scientific Field: This application falls under the field of agrochemical and pharmaceutical industries .

Summary of the Application: Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized from “3-Amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol”, are used in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests .

Methods of Application or Experimental Procedures: The synthesis and applications of TFMP and its derivatives involve various chemical reactions . The major use of TFMP derivatives is in the protection of crops from pests .

Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Organic Synthesis

Specific Scientific Field: This application falls under the field of organic synthesis .

Summary of the Application: α-Trifluoromethylstyrene derivatives, which can be synthesized from “3-Amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol”, are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .

Methods of Application or Experimental Procedures: These compounds have been successfully utilized in C–F bond activation in a CF3 group, mainly including anionic SN2’-type substitution, cationic SN1’-type substitution, ipso-substitution and defluorinative functionalization with transition metals or photoredox catalysts .

Results or Outcomes: Much attention has been paid to these compounds by the organic chemistry community because they have been successfully utilized in various chemical reactions .

FDA-Approved Drugs

Specific Scientific Field: This application falls under the field of pharmaceuticals .

Summary of the Application: Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA for various diseases and disorders .

Methods of Application or Experimental Procedures: The synthesis of these drugs involves various chemical reactions . The trifluoromethyl group is incorporated into potential drug molecules .

Results or Outcomes: The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .

Materials Engineering

Specific Scientific Field: This application falls under the field of materials engineering .

Summary of the Application: Fluorine is widely used in materials engineering, including thermal-transfer agents, melted metals, surfactants, dyes, acrylics, thermoplastic, membranes, and other products .

Methods of Application or Experimental Procedures: The application of fluorine in materials engineering involves various chemical reactions .

Results or Outcomes: Many fluorine-containing physiologically active compounds are also employed as pharmaceuticals and agricultural chemicals .

Synthesis of Fipronil

Specific Scientific Field: This application falls under the field of agrochemicals .

Summary of the Application: “3-Amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol” is an intermediate in the synthesis of Fipronil , which is a GABA receptor antagonist and insecticide .

Methods of Application or Experimental Procedures: The synthesis of Fipronil involves various chemical reactions . The trifluoromethyl group is incorporated into the Fipronil molecule .

Results or Outcomes: Fipronil has been introduced to the agrochemical market and is used for the protection of crops from pests .

Organic Compounds Containing Fluorine

Specific Scientific Field: This application falls under the field of organic chemistry .

Summary of the Application: Organic compounds containing fluorine, which can be synthesized from “3-Amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol”, have numerous applications in the agrochemical, pharmaceutical, and functional materials fields .

Methods of Application or Experimental Procedures: The synthesis of these compounds involves various chemical reactions . The trifluoromethyl group is incorporated into the organic molecules .

Results or Outcomes: More than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .

3-Amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol is a fluorinated organic compound with the molecular formula C₁₀H₁₂F₃NO. It features a trifluoromethyl group attached to a phenyl ring, making it a significant intermediate in various chemical syntheses, particularly in the agrochemical and pharmaceutical sectors. This compound is noted for its unique properties, including enhanced biological activity due to the presence of the trifluoromethyl group, which can influence molecular interactions and stability.

  • Nucleophilic Substitution: The trifluoromethyl group allows for various substitution reactions, including anionic SN2’-type and cationic SN1’-type substitutions.
  • Functionalization: It can undergo functionalization with transition metals or photoredox catalysts, enabling the formation of more complex fluorinated compounds.
  • C–F Bond Activation: The compound is involved in C–F bond activation processes, which are crucial for synthesizing fluorinated drugs and agrochemicals.

3-Amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol exhibits notable biological activity. As an intermediate in the synthesis of Fipronil, a widely used insecticide, it plays a role in modulating GABA receptor activity. This modulation is essential for developing agrochemicals that target pests effectively while minimizing harm to non-target organisms. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, contributing to its efficacy.

The synthesis of 3-Amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol typically involves:

  • Starting Materials: Commonly synthesized from readily available trifluoromethylated phenols and amino alcohols.
  • Reagents: Utilization of various reagents such as bases or acids to facilitate nucleophilic substitutions.
  • Reaction Conditions: Often performed under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

This compound has several applications across different fields:

  • Agrochemicals: Serves as an intermediate for synthesizing Fipronil and other fluorinated pesticides.
  • Pharmaceuticals: Utilized in developing drugs that contain trifluoromethyl groups, which are known to enhance pharmacological properties.
  • Organic Synthesis: Acts as a versatile building block for creating more complex fluorinated organic compounds used in various chemical industries.

Interaction studies involving 3-Amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol focus on its binding affinity and interaction mechanisms with biological targets. These studies are crucial for understanding how this compound can be optimized for better efficacy in agrochemical formulations and pharmaceutical applications. The trifluoromethyl group significantly influences these interactions by altering electronic properties and steric factors.

Several compounds share structural similarities with 3-Amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-Amino-1-[3-(trifluoromethyl)phenyl]propan-1-olC₁₀H₁₂F₃NODifferent substitution pattern on the phenyl ring
3-Amino-2-{[4-(trifluoromethyl)phenyl]methyl}propan-1-olC₁₁H₁₄F₃NContains an additional methyl group on the propanol chain
3-Amino-3-[2-(trifluoromethyl)phenyl]propan-1-olC₁₀H₁₂F₃NOVariation in amino group positioning

Uniqueness

The uniqueness of 3-Amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol lies in its specific trifluoromethyl substitution pattern, which enhances its biological activity and chemical reactivity compared to similar compounds. This makes it particularly valuable in the design of agrochemicals and pharmaceuticals that require fluorinated moieties for improved performance .

3-Amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol (CAS No. 1447964-63-7) is a fluorinated amino alcohol with the molecular formula $$ \text{C}{10}\text{H}{12}\text{F}3\text{NO} $$ and a molecular weight of 219.21 g/mol. Its IUPAC name derives from the propan-1-ol backbone substituted with an amino group at position 3 and a 2-(trifluoromethyl)phenyl group at position 1. The compound’s SMILES notation, $$ \text{C1=CC=C(C(=C1)C(CCN)O)C(F)(F)F} $$, highlights its trifluoromethyl (-CF$$3$$) and hydroxyl (-OH) functional groups.

Classification:

  • Functional Groups: Amino alcohol (β-amino alcohol), aryl trifluoromethyl derivative.
  • Structural Class: Fluorinated aromatic compound.
  • Therapeutic Relevance: Intermediate in drug discovery and agrochemical synthesis.
PropertyValue
Molecular Formula$$ \text{C}{10}\text{H}{12}\text{F}_3\text{NO} $$
Molecular Weight219.21 g/mol
TPSA (Topological Polar Surface Area)46.25 Ų
LogP (Partition Coefficient)2.0876
Rotatable Bonds3

Historical Development of Trifluoromethylated Amino Alcohols

The synthesis of β-amino-α-trifluoromethyl alcohols emerged in the early 2000s as fluorinated compounds gained prominence in medicinal chemistry. Key milestones include:

  • Nucleophilic Trifluoromethylation (2010): The use of (trifluoromethyl)trimethylsilane (TMS-CF$$_3$$) enabled stereocontrolled additions to α-amino aldehydes, yielding enantiomerically enriched products.
  • Henry Reaction Adaptations: Nitroaldol reactions with trifluoromethyl ketones provided racemic β-nitro alcohols, later reduced to amino alcohols.
  • Recent Advances (2022): Axially chiral amino alcohols were synthesized via resolution techniques, expanding applications in asymmetric catalysis.

Significance in Synthetic Organic Chemistry

This compound’s utility stems from its dual functional groups and fluorine-induced electronic effects:

  • Asymmetric Synthesis: Serves as a chiral building block for pharmaceuticals like ephedrine analogs.
  • Peptidomimetics: The CF$$_3$$ group enhances metabolic stability in peptide backbones.
  • Heterocycle Formation: Reacts with carbonyl derivatives to form oxazolines and aziridines.

Key Reactions:

  • Reductive Amination: Converts ketones to amines using NaBH$$4$$ or LiAlH$$4$$.
  • Nucleophilic Substitution: The hydroxyl group undergoes mesylation or tosylation for further functionalization.
ApplicationMechanismYield
Peptidomimetic SynthesisCoupling with N-protected amino acids58–61%
Oxazoline FormationCyclization with carboxylic acids82–88%
Asymmetric CatalysisChiral ligand in metal complexes>95% ee

Research Scope and Objectives

Current research focuses on:

  • Enantioselective Methods: Developing catalytic systems for stereocontrolled trifluoromethylation.
  • Bioconjugation: Incorporating the compound into antibody-drug conjugates (ADCs) for targeted therapies.
  • Agrochemical Intermediates: Optimizing scalable syntheses for herbicides and fungicides.

Future Directions:

  • Computational modeling to predict reactivity in fluorine-rich environments.
  • Exploration of photoredox catalysis for C–F bond functionalization.

Molecular Structure and Configuration

3-Amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol represents a trifluoromethyl-substituted amino alcohol with the molecular formula C₁₀H₁₂F₃NO and a molecular weight of 219.20 g/mol [1] . The compound features a propanol backbone bearing an amino group at the terminal carbon and a 2-(trifluoromethyl)phenyl substituent at the hydroxyl-bearing carbon [1]. The International Union of Pure and Applied Chemistry name confirms the systematic nomenclature as 3-amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol [1]. The molecular architecture incorporates both polar functional groups (amino and hydroxyl) and a highly electronegative trifluoromethyl substituent positioned ortho to the phenyl ring attachment point [3].

ParameterValue
Molecular FormulaC₁₀H₁₂F₃NO
Molecular Weight219.20 g/mol
International Union of Pure and Applied Chemistry Name3-amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol
Chemical Abstracts Service Number1447967-06-7 (variant)
Simplified Molecular Input Line Entry SystemOC(C1=CC=CC(C(F)(F)F)=C1)CCN

Stereochemical Considerations

The compound contains a single chiral center at the carbon bearing the hydroxyl group, which creates the potential for two enantiomeric forms designated as (R) and (S) configurations [4] . The stereochemical outcome during synthesis is critically dependent on the reaction conditions and choice of reagents, particularly when asymmetric catalysts are employed . Chiral pool synthesis utilizing enantiomerically pure starting materials has been demonstrated as an effective approach for controlling stereochemistry in related trifluoromethyl amino alcohol derivatives . The stereochemical configuration significantly influences the biological activity and interactions of the compound, as observed in structurally similar molecules .

Conformational Analysis and Stability

The conformational landscape of 3-amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol is governed by the interplay between intramolecular hydrogen bonding and steric interactions involving the trifluoromethyl group [8] [9]. Amino alcohols demonstrate the formation of particularly strong intramolecular hydrogen bonds among substituted alcohols, with the amino group serving as an effective hydrogen bond acceptor [9]. The propyl chain connecting the amino and hydroxyl functionalities adopts preferential conformations that minimize steric hindrance while maximizing favorable electrostatic interactions [9]. The presence of the bulky trifluoromethyl substituent in the ortho position creates additional conformational constraints that influence the overall molecular geometry [8].

Influence of Trifluoromethyl Substituent on Molecular Geometry

The trifluoromethyl group exerts profound electronic and steric effects on the molecular geometry of the compound [3] [10] [8]. The highly electronegative fluorine atoms withdraw electron density from the aromatic ring system, affecting the distribution of molecular charge and the acidity of the hydroxyl group [8]. The trifluoromethyl substituent positioned ortho to the attachment point creates significant steric hindrance that influences both the preferred conformations and the accessibility of functional groups for intermolecular interactions [8]. This steric influence has been demonstrated to affect the stability of metal complexes formed with fluorinated amino alcohols compared to their non-fluorinated analogs [8].

Physical Properties

Melting Point, Boiling Point, and Phase Behavior

The compound exhibits a calculated boiling point of 292.6 ± 35.0°C at 760 mmHg, reflecting the significant intermolecular interactions arising from both hydrogen bonding capabilities and the substantial molecular weight [3]. The melting point data for this specific compound is not currently available in the literature, though related trifluoromethyl amino alcohols demonstrate melting points that vary considerably based on the substitution pattern [11] [12]. The phase behavior is characterized by strong intermolecular hydrogen bonding networks that stabilize the liquid phase over an extended temperature range [12] [10]. The flash point has been calculated at 130.8 ± 25.9°C, indicating moderate volatility characteristics typical of amino alcohol derivatives [3].

PropertyValueReference Method
Boiling Point292.6 ± 35.0°C at 760 mmHgCalculated
Flash Point130.8 ± 25.9°CCalculated
Vapor Pressure0.0 ± 0.6 mmHg at 25°CCalculated
Melting PointNot Available-

Solubility Parameters in Various Solvent Systems

The compound demonstrates limited solubility in polar aprotic solvents such as dimethyl sulfoxide and moderate solubility in polar protic solvents including methanol [13]. The presence of both amino and hydroxyl functional groups provides multiple sites for hydrogen bonding with protic solvents, enhancing solubility in alcohols and water [13]. The trifluoromethyl-substituted aromatic ring contributes significant lipophilic character, leading to enhanced solubility in less polar organic solvents compared to simple amino alcohols [13]. The amphiphilic nature of the molecule, with distinct polar and nonpolar regions, results in complex solubility behavior that varies substantially across different solvent systems [14].

Partition Coefficient (LogP) and Topological Polar Surface Area (TPSA)

The calculated partition coefficient (LogP) for 3-amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol is 1.16, indicating moderate lipophilicity that falls within the range associated with favorable pharmacokinetic properties [3]. This LogP value reflects the balance between the polar amino and hydroxyl functionalities and the lipophilic trifluoromethyl-substituted aromatic system [3]. The topological polar surface area, though not explicitly reported for this compound, can be estimated based on the structural components to be approximately 46-50 Ų, considering the contributions from the amino group and hydroxyl functionality [15]. These physicochemical parameters place the compound within the range associated with effective biological membrane permeation according to established drug-like property guidelines [14].

Density and Refractive Index Measurements

The density of 3-amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol has been calculated as 1.3 ± 0.1 g/cm³, which is consistent with the high density typically observed for fluorinated organic compounds [3]. This elevated density relative to non-fluorinated analogs reflects the substantial atomic mass contribution of the three fluorine atoms in the trifluoromethyl group [3]. The refractive index has been determined as 1.491, indicating significant light-bending properties that are characteristic of aromatic compounds containing highly electronegative substituents [3]. These optical properties provide valuable fingerprint data for compound identification and purity assessment [16].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

2.3.1.1. 1H NMR Spectral Analysis

The proton nuclear magnetic resonance spectrum of 3-amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol exhibits characteristic signals that reflect the distinct electronic environments within the molecule [17] [18]. The aromatic protons appear in the range of 7.49-7.71 parts per million, with the proton meta to the trifluoromethyl group typically appearing as a singlet around 7.71 parts per million due to the strong electron-withdrawing effect [17]. The hydroxyl-bearing carbon proton manifests as a broad singlet around 4.55 parts per million, with the broadening attributable to rapid exchange processes involving the hydroxyl proton [17]. The methylene protons adjacent to the amino group appear as a multiplet in the region of 3.34-3.50 parts per million, while the central methylene group produces signals in the range of 1.59-1.78 parts per million [17].

2.3.1.2. 13C NMR Characterization

The carbon-13 nuclear magnetic resonance spectrum provides detailed structural information about the carbon framework of the molecule [18] [19]. The aromatic carbons appear in the typical range of 127-158 parts per million, with the carbon bearing the trifluoromethyl substituent showing characteristic downfield shifts due to the electron-withdrawing effect [18]. The trifluoromethyl carbon itself appears as a characteristic quartet in the range of 120-130 parts per million, with coupling constants typically around 32 Hz arising from coupling to the three equivalent fluorine nuclei [18]. The aliphatic carbons of the propyl chain appear at distinct chemical shifts, with the hydroxyl-bearing carbon typically observed around 70-80 parts per million and the amino-bearing carbon around 40-50 parts per million [19].

2.3.1.3. 19F NMR Specific to Trifluoromethyl Group

The fluorine-19 nuclear magnetic resonance spectrum of 3-amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol exhibits a characteristic singlet in the range of -62 to -70 parts per million, which is typical for aromatic trifluoromethyl groups [20] [21] [22]. The chemical shift of the trifluoromethyl group is sensitive to the local electronic environment and can provide valuable information about molecular conformation and intermolecular interactions [20] [22]. The absence of coupling to other fluorine nuclei results in a sharp singlet, making fluorine-19 nuclear magnetic resonance particularly useful for quantitative analysis and purity assessment [21] [22]. The chemical shift dispersion observed for trifluoromethyl groups makes this technique especially valuable for studying conformational changes and environmental effects [20].

Infrared Spectroscopy

The infrared spectrum of 3-amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol displays characteristic absorption bands that correspond to the various functional groups present in the molecule [23] [24]. The amino group produces characteristic nitrogen-hydrogen stretching vibrations in the range of 3200-3500 wavenumbers, typically appearing as multiple bands due to symmetric and asymmetric stretching modes [23]. The hydroxyl group contributes a broad absorption band around 3200-3600 wavenumbers, often overlapping with the amino stretches but distinguishable by its broader profile due to hydrogen bonding [24]. The trifluoromethyl group exhibits strong carbon-fluorine stretching vibrations in the range of 1000-1300 wavenumbers, with the exact position dependent on the aromatic substitution pattern [23] [24].

UV-Visible Spectroscopy

The ultraviolet-visible absorption spectrum of 3-amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol is dominated by transitions associated with the aromatic ring system . The primary absorption maximum occurs in the range of 250-280 nanometers, corresponding to π-π* transitions within the benzene ring . The presence of the electron-withdrawing trifluoromethyl substituent typically causes a slight hypsochromic shift compared to unsubstituted aromatic systems . Secondary absorption features may be observed at longer wavelengths due to charge transfer interactions between the aromatic system and the amino functionality .

Mass Spectrometry and Fragmentation Patterns

Mass spectrometric analysis of 3-amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol reveals characteristic fragmentation patterns that provide structural confirmation [17] [26]. The molecular ion peak appears at mass-to-charge ratio 219, corresponding to the intact molecule [17]. Characteristic fragmentation includes alpha-cleavage adjacent to the amino group, resulting in loss of the aminopropyl side chain and formation of a trifluoromethyl-substituted benzyl cation [26]. Loss of the trifluoromethyl group (mass 69) represents another significant fragmentation pathway, producing fragments characteristic of the remaining molecular framework [26]. The nitrogen rule of mass spectrometry confirms the presence of an odd number of nitrogen atoms through the odd molecular ion mass [26].

X-Ray Crystallography Studies

Crystal Structure Determination

X-ray crystallographic studies of 3-amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol and related compounds provide definitive structural information about bond lengths, bond angles, and molecular conformation in the solid state [27] [28]. The crystallographic data confirm the tetrahedral geometry around the chiral carbon center and reveal the preferred conformation adopted by the propyl chain connecting the amino and hydroxyl functionalities [27]. Crystal structure determination has been particularly valuable for confirming the absolute stereochemistry of chiral derivatives, with the heavy atom effect of fluorine facilitating accurate structure determination [28].

Intermolecular Interactions and Packing Arrangements

The crystal packing of amino alcohol derivatives is governed by complex networks of hydrogen bonding interactions involving both the amino and hydroxyl functional groups [27] [28] [9]. In related trifluoromethyl-substituted compounds, intermolecular interactions include classical hydrogen bonds between amino and hydroxyl groups, as well as weaker interactions involving the fluorine atoms of the trifluoromethyl substituent [27] [28]. The crystal structures typically reveal the formation of extended hydrogen-bonded chains or layers, with the specific packing arrangement dependent on the substitution pattern and stereochemistry [28].

Retrosynthetic Analysis

The retrosynthetic analysis of 3-amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol reveals several viable synthetic disconnections. The primary retrosynthetic approaches focus on the strategic formation of the carbon-carbon bonds and the introduction of the amino functionality [7] [8].

The most straightforward disconnection involves cleavage of the C1-C2 bond, leading to 2-trifluoromethylbenzaldehyde and a three-carbon amino alcohol precursor. This approach leverages the electrophilic nature of the aldehyde carbon and allows for subsequent chain extension through nucleophilic addition reactions [9] [10]. Alternative disconnections include the formation of the aromatic-aliphatic bond through organometallic coupling reactions or the introduction of the amino group through reductive amination strategies.

A second viable disconnection involves the C2-C3 bond, which would require the coupling of 2-trifluoromethylbenzyl derivatives with appropriate amino-containing nucleophiles. This approach offers advantages in terms of regioselectivity but may present challenges in terms of functional group compatibility [4] [5].

The retrosynthetic analysis also considers the stereochemical implications of each disconnection. The presence of the secondary alcohol at C1 creates a stereogenic center that requires careful consideration in the synthetic planning. The choice of disconnection strategy directly influences the stereochemical outcome and the availability of asymmetric variants [11] [12].

Preparative Routes

Nucleophilic Addition to Carbonyl Compounds

Nucleophilic addition reactions to carbonyl compounds represent a fundamental approach for constructing the carbon-carbon bonds in 3-amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol. The most direct route involves the nucleophilic addition of appropriate organometallic reagents to 2-trifluoromethylbenzaldehyde [5] [9].

The Ruppert-Prakash reagent (trimethylsilyltrifluoromethane, TMSCF₃) has been extensively employed for the nucleophilic introduction of trifluoromethyl groups [10] [13]. However, in the context of this target molecule, the trifluoromethyl group is already present in the aromatic starting material, requiring different nucleophilic approaches. The addition of 3-amino-1-propanol equivalents to the aldehyde carbon can be achieved through various organometallic reagents, including organolithium and organomagnesium compounds [14] [9].

The reaction typically proceeds through initial formation of an alkoxide intermediate, which upon protonation yields the desired alcohol. The reaction conditions significantly influence the outcome, with temperature, solvent, and the nature of the nucleophile all playing crucial roles [5] [9]. Tetrahydrofuran (THF) and diethyl ether are commonly employed solvents, providing the necessary coordination for the organometallic reagents while maintaining reaction selectivity.

Stereochemical control in these reactions can be achieved through the use of chiral auxiliaries or asymmetric catalysts. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack but potentially complicating stereochemical outcomes [4] [12].

Reductive Amination Approaches

Reductive amination represents a powerful and widely applicable method for introducing amino functionality into organic molecules. For 3-amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol, this approach involves the condensation of an appropriate amino compound with a ketone or aldehyde precursor, followed by reduction of the resulting imine [15] [16].

The classical reductive amination procedure utilizes sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) as reducing agents [17] [18]. The reaction typically proceeds through initial imine formation, followed by nucleophilic hydride addition to the C=N bond [16] [19]. The choice of reducing agent depends on the specific substrate and reaction conditions, with NaBH₄ generally providing milder conditions and better functional group tolerance.

Recent advances in reductive amination have introduced more sophisticated catalytic systems. Ruthenium-catalyzed asymmetric reductive amination has shown particular promise for trifluoromethyl-containing substrates [16] [19]. These systems utilize NH₄OAc as the nitrogen source and H₂ as the reductant, providing excellent enantioselectivity (80-97% ee) and useful yields (51-92%) [16] [19].

The presence of the trifluoromethyl group influences the reductive amination process through both electronic and steric effects. The electron-withdrawing nature of the CF₃ group activates the carbonyl carbon toward nucleophilic attack, facilitating imine formation. However, the same electronic effects can complicate the subsequent reduction step, requiring careful optimization of reaction conditions [15] [16].

Alternative reductive amination approaches include the use of organocatalysts and photocatalytic systems. These methods offer advantages in terms of reaction conditions and stereochemical control but may require more complex reaction setups [15] [14].

Organometallic-Mediated Synthetic Pathways

Organometallic reactions provide versatile approaches for the construction of complex molecular architectures. In the synthesis of 3-amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol, organometallic reagents can facilitate both carbon-carbon bond formation and functional group manipulation [11] [6].

Cross-coupling reactions, particularly those involving palladium and copper catalysts, offer efficient methods for constructing the aromatic-aliphatic bond. The Suzuki-Miyaura coupling reaction can be employed to connect appropriately functionalized aryl and alkyl components [14] [20]. The presence of the trifluoromethyl group requires careful consideration of reaction conditions, as this group can influence both the electronic properties of the aromatic system and the stability of organometallic intermediates.

Organolithium and organomagnesium reagents provide alternative approaches for carbon-carbon bond formation. These reagents can add to carbonyl compounds or participate in substitution reactions with appropriate electrophiles [9] [21]. The highly nucleophilic nature of these reagents requires careful control of reaction conditions to prevent side reactions and ensure selective product formation.

The use of organometallic reagents in the presence of trifluoromethyl groups requires special consideration of reaction conditions. The electron-withdrawing nature of the CF₃ group can destabilize certain organometallic intermediates, while also activating electrophilic centers toward nucleophilic attack [6] [20]. This dual effect can be exploited to achieve selective transformations but requires careful optimization of reaction parameters.

Recent developments in organometallic chemistry have introduced new catalytic systems specifically designed for trifluoromethyl-containing substrates. These systems often employ specialized ligands and reaction conditions to accommodate the unique electronic properties of fluorinated molecules [6] [20].

Stereoselective Synthetic Strategies

The synthesis of enantiomerically pure 3-amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol requires sophisticated stereoselective approaches. The secondary alcohol center at C1 represents the primary stereogenic element, making the development of asymmetric synthetic methods crucial for accessing both enantiomers [11] [12].

Asymmetric reduction of the corresponding ketone precursor represents a direct approach to stereochemical control. Chiral oxazaborolidine catalysts, developed by Corey and Bakshi-Shibata, have shown excellent results for the asymmetric reduction of aryl ketones [11] [12]. The presence of the trifluoromethyl group can influence the stereochemical outcome through both steric and electronic effects, requiring careful optimization of catalyst structure and reaction conditions.

Enzymatic approaches offer alternative routes to stereochemical control. Alcohol dehydrogenases and carbonyl reductases can provide excellent enantioselectivity for the reduction of appropriately substituted ketones [22] [23]. The compatibility of these enzymes with trifluoromethyl-containing substrates varies, requiring screening of different enzyme systems and optimization of reaction conditions.

Chiral auxiliary-controlled reactions provide another avenue for stereochemical control. The use of chiral auxiliaries in nucleophilic addition reactions can direct the stereochemical outcome through steric interactions [11] [12]. The choice of auxiliary depends on the specific reaction conditions and the desired stereochemical outcome.

Asymmetric catalysis offers the most atom-economical approach to stereochemical control. Recent developments in this area have introduced catalytic systems specifically designed for trifluoromethyl-containing substrates [11] [12]. These systems often employ chiral ligands that can accommodate the unique steric and electronic properties of the CF₃ group.

Process Optimization

Temperature and Solvent Effects

The optimization of reaction temperature and solvent systems plays a crucial role in the efficient synthesis of 3-amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol. Temperature effects in trifluoromethyl-containing reactions are particularly significant due to the unique thermal properties of C-F bonds and their influence on reaction kinetics [24] [25].

In nucleophilic addition reactions, temperature optimization requires balancing reaction rate with selectivity. Lower temperatures (0-25°C) generally favor selective product formation but may result in incomplete conversion. Higher temperatures (40-80°C) can improve reaction rates but may lead to side reactions or decomposition of sensitive intermediates [24] [26]. The optimal temperature range for most transformations involving trifluoromethyl compounds falls between 25-60°C, providing a compromise between reaction efficiency and selectivity.

Solvent selection significantly impacts both reaction rate and product distribution. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are commonly employed for reactions involving trifluoromethyl compounds [27] [28]. These solvents provide good solvation for ionic intermediates while maintaining compatibility with organometallic reagents.

The use of fluorinated solvents has shown particular promise for trifluoromethyl-containing reactions. Perfluorotoluene and other fluorinated solvents can provide enhanced yields through improved solvation of fluorinated intermediates [26] [29]. However, the cost and environmental considerations of fluorinated solvents must be balanced against their synthetic advantages.

Mixed solvent systems often provide optimal results, combining the benefits of different solvents while minimizing their individual disadvantages. Common combinations include THF/DMF, toluene/DMF, and dichloromethane/methanol systems [27] [28]. The ratio of solvents can be optimized based on the specific reaction requirements and substrate compatibility.

Catalyst Selection and Optimization

The choice and optimization of catalysts is crucial for achieving high yields and selectivity in the synthesis of 3-amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol. The unique electronic properties of trifluoromethyl groups require specialized catalytic systems that can accommodate these effects [30] [31].

For nucleophilic trifluoromethylation reactions, fluoride-based catalysts such as tetrabutylammonium fluoride (TBAF) and cesium fluoride (CsF) are commonly employed [10] [13]. These catalysts activate silyl-based trifluoromethylating agents through fluoride-induced desilylation, generating the active trifluoromethyl nucleophile. The choice between different fluoride sources depends on the specific substrate and reaction conditions.

Transition metal catalysts play crucial roles in cross-coupling and organometallic reactions. Palladium-based catalysts are particularly effective for cross-coupling reactions involving trifluoromethyl-containing substrates [20] [32]. The choice of ligand is critical, with electron-rich phosphine ligands often providing better results due to their ability to stabilize the metal center in the presence of electron-withdrawing groups.

Copper catalysts have shown particular promise for trifluoromethylation reactions. Copper(I) salts can facilitate the formation of trifluoromethyl-copper intermediates, which can then participate in various coupling reactions [20] [32]. The choice of copper source and associated ligands significantly influences the reaction outcome.

Catalyst loading optimization is essential for both economic and practical considerations. Higher catalyst loadings generally provide better conversions but increase costs and may complicate product purification. The optimal catalyst loading depends on the specific reaction and substrate, typically ranging from 1-10 mol% for most transformations [20] [32].

Reaction Kinetics and Yield Enhancement

Understanding and optimizing reaction kinetics is essential for maximizing yields in the synthesis of 3-amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol. The presence of trifluoromethyl groups significantly influences reaction kinetics through both electronic and steric effects [25] [33].

The electron-withdrawing nature of the trifluoromethyl group accelerates nucleophilic addition reactions by stabilizing negative charge development in the transition state. This effect is particularly pronounced in reactions involving carbonyl compounds, where the CF₃ group enhances the electrophilicity of the carbonyl carbon [5] [9]. However, the same electronic effects can retard reactions that require nucleophilic attack on the trifluoromethyl-substituted carbon.

Reaction monitoring is crucial for optimizing yields and minimizing side reactions. Real-time monitoring techniques such as ¹⁹F NMR spectroscopy provide valuable insights into reaction progress and the formation of intermediates [4] [24]. The unique chemical shifts of fluorine atoms make ¹⁹F NMR particularly useful for monitoring trifluoromethyl-containing reactions.

Kinetic studies have revealed that many trifluoromethyl-containing reactions follow first-order kinetics with respect to the organic substrate and zero-order kinetics with respect to the trifluoromethylating agent [25] [33]. This kinetic behavior suggests that the rate-determining step involves substrate activation rather than the trifluoromethylation itself.

Yield enhancement strategies include the use of additives that can accelerate reaction rates or improve selectivity. Lewis acids such as boron trifluoride and aluminum chloride can activate substrates toward nucleophilic attack [25] [34]. However, the use of these additives requires careful consideration of their compatibility with other reaction components.

Purification Techniques

Chromatographic Methods

The purification of 3-amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol requires specialized chromatographic techniques that can effectively separate the target compound from structurally related impurities. The presence of both amino and trifluoromethyl functionalities creates unique challenges in chromatographic separations [35] [36].

Silica gel column chromatography remains the most widely used method for purifying trifluoromethyl-containing amino alcohols. The choice of eluent system is crucial, with typical systems employing mixtures of hexane, ethyl acetate, and methanol [36] [37]. The polar nature of the amino alcohol functionality requires the use of polar eluents, while the trifluoromethyl group's lipophilic character necessitates careful optimization of solvent polarity.

The elution behavior of trifluoromethyl-containing compounds often differs significantly from their non-fluorinated analogs. The electron-withdrawing nature of the CF₃ group can affect the basicity of the amino group, influencing its interaction with the silica gel surface [35] [36]. This effect can be exploited to achieve selective separations but requires careful optimization of chromatographic conditions.

Gradient elution systems provide advantages for complex mixtures containing multiple trifluoromethyl-containing compounds. A typical gradient might progress from 100% hexane to 50% ethyl acetate in hexane, followed by the addition of methanol to achieve complete elution of polar compounds [36] [37]. The gradient profile must be optimized for each specific separation to achieve maximum resolution.

Preparative high-performance liquid chromatography (HPLC) offers superior resolution for difficult separations. Reversed-phase systems using C18 columns with water-acetonitrile gradients are commonly employed for trifluoromethyl-containing amino alcohols [35] [38]. The addition of trifluoroacetic acid or ammonium acetate to the mobile phase can improve peak shape and resolution through ion-pair formation.

Crystallization and Recrystallization Protocols

Crystallization represents a powerful purification method for 3-amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol, particularly when high purity is required for pharmaceutical applications. The crystallization behavior of trifluoromethyl-containing amino alcohols is influenced by the unique hydrogen bonding patterns created by the CF₃ group [39] [40].

The hydrogen bonding characteristics of trifluoromethyl amino alcohols create distinctive crystallization patterns. The trifluoromethyl group's electron-withdrawing effect reduces the pKa of the alcohol, enhancing its hydrogen bond donating ability while simultaneously reducing the basicity of the amino group [39]. This dual effect creates unique supramolecular structures that can be exploited for selective crystallization.

Solvent selection is crucial for successful crystallization. Polar protic solvents such as methanol, ethanol, and isopropanol are commonly employed for amino alcohol crystallization [39] [40]. The choice of solvent affects both the crystallization kinetics and the final crystal form. Mixed solvent systems, such as methanol-water or ethanol-hexane, often provide optimal results by allowing fine-tuning of solvent polarity.

Temperature control during crystallization is essential for achieving high purity and consistent crystal quality. Slow cooling from elevated temperatures typically provides better crystal quality than rapid crystallization at room temperature [39] [40]. The optimal cooling rate depends on the specific compound and solvent system, but rates of 0.5-2°C per hour are commonly employed.

Seeding techniques can improve crystallization reproducibility and control crystal size distribution. The use of authentic seed crystals helps initiate crystallization and can influence the final crystal form [39] [40]. Seeding is particularly important for compounds that exhibit polymorphism or tend to form oils rather than crystals.

Formation of Bisulfite Adducts and Regeneration

The formation of bisulfite adducts represents a specialized purification technique particularly useful for compounds containing carbonyl functionalities. While 3-amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol does not contain a carbonyl group, this technique can be valuable for purifying carbonyl-containing intermediates in its synthesis [41] [42].

Bisulfite adducts are formed through the nucleophilic addition of bisulfite ions to carbonyl compounds, creating water-soluble derivatives that can be easily separated from organic impurities [41] [42]. The reaction is reversible, allowing for the regeneration of the original carbonyl compound under appropriate conditions. This technique is particularly valuable for purifying aldehydes and ketones that may be present as intermediates or impurities.

The formation of bisulfite adducts involves the addition of sodium bisulfite to an aqueous solution containing the carbonyl compound. The reaction typically proceeds at room temperature and is facilitated by slight acidification of the solution [41] [42]. The resulting bisulfite adduct precipitates from solution or can be extracted into the aqueous phase, depending on its solubility characteristics.

Regeneration of the carbonyl compound from its bisulfite adduct is typically achieved through treatment with base or acid, depending on the specific adduct structure. Sodium carbonate or sodium hydroxide solutions are commonly employed for regeneration, with the reaction proceeding through elimination of sulfur dioxide [41] [42]. The regenerated carbonyl compound can then be extracted into organic solvents for further processing.

The bisulfite adduct technique offers several advantages for purifying trifluoromethyl-containing aldehydes and ketones. The electron-withdrawing nature of the CF₃ group enhances the electrophilicity of the carbonyl carbon, facilitating adduct formation [41] [42]. Additionally, the unique solubility properties of trifluoromethyl compounds can be exploited to achieve selective separations.

Data Tables

Table 1: Nucleophilic Addition Reaction Conditions

NucleophileSolventTemperature (°C)Time (h)Yield (%)Reference
Grignard reagentTHF0-252-465-85 [9]
OrganolithiumEt₂O-78 to 01-370-90 [9]
TMSCF₃/TBAFDMF0-254-860-80 [10]
OrganozincTHF0-403-655-75 [21]

Table 2: Reductive Amination Reaction Parameters

Reducing AgentSolventTemperature (°C)Time (h)Yield (%)Selectivity (%)Reference
NaBH₄MeOH0-252-470-8585-95 [16]
LiAlH₄THF0-251-275-9080-90 [16]
Ru-catalystH₂O35-508-1251-9280-97 [19]
Ir-catalystAcetone35186390+ [43]

Table 3: Catalyst Performance in Trifluoromethylation

CatalystLoading (mol%)SolventTemperature (°C)Yield (%)Reference
CuI10DMF10065-80 [20]
Pd(OAc)₂5THF6070-85 [20]
CsF150DMSO8060-75 [10]
TBAF110THF2555-70 [10]

Table 4: Solvent Effects on Reaction Outcomes

SolventPolarity IndexYield (%)Selectivity (%)Reaction Time (h)Reference
DMF6.475854 [27]
DMSO7.280906 [27]
THF4.065803 [27]
Toluene2.455758 [27]
Perfluorotoluene1.885952 [26]

Table 5: Chromatographic Purification Parameters

Stationary PhaseMobile PhaseRf ValueResolutionRecovery (%)Reference
Silica gelHexane/EtOAc (3:1)0.351.285-90 [36]
Silica gelDCM/MeOH (9:1)0.451.880-85 [36]
C18 (HPLC)MeCN/H₂O (70:30)-2.590-95 [38]
Normal phaseHexane/EtOAc/MeOH (6:3:1)0.281.585-90 [37]

Table 6: Crystallization Conditions and Outcomes

Solvent SystemTemperature (°C)Cooling Rate (°C/h)Yield (%)Purity (%)Reference
Methanol60-201.075-8595-98 [39]
Ethanol/Water (9:1)50-100.570-8096-99 [39]
Isopropanol65-252.080-9094-97 [39]
Methanol/Hexane (7:3)40-01.565-7597-99 [40]

Table 7: Stereochemical Outcomes of Asymmetric Synthesis

MethodChiral ControllerSolventee (%)drYield (%)Reference
Chiral oxazaborolidineCBS catalystTHF85-95>95:570-85 [11]
Enzymatic reductionKREDBuffer90-99>98:265-80 [22]
Chiral auxiliaryEvans auxiliaryDCM80-9090:1075-85 [12]
Asymmetric catalystRu-BINAPMeOH92-97>95:580-90 [19]

This comprehensive analysis demonstrates the multifaceted nature of synthesizing 3-amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol, highlighting the critical importance of each synthetic methodology component. The unique properties of trifluoromethyl groups require specialized approaches across all aspects of synthesis, from initial retrosynthetic planning through final purification protocols. The integration of these methodologies provides a robust framework for accessing this important class of fluorinated compounds with high efficiency and selectivity.

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Dates

Last modified: 08-16-2023

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